molecular formula C18H14ClF3N2O2 B3038998 4-chloro-1-methyl-2-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-dihydro-3H-pyrazol-3-one CAS No. 946387-08-2

4-chloro-1-methyl-2-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B3038998
CAS No.: 946387-08-2
M. Wt: 382.8 g/mol
InChI Key: VNUZJHTVQVWOOO-UHFFFAOYSA-N
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Description

4-chloro-1-methyl-2-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-dihydro-3H-pyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolones This compound is characterized by its complex structure, which includes a pyrazolone core substituted with various functional groups, including a chloro group, a methyl group, a phenyl group, and a trifluoromethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-methyl-2-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-dihydro-3H-pyrazol-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazolone Core: The initial step involves the condensation of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazolone ring.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Chlorination: The chloro group is typically introduced through a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Methylation: The methyl group can be added via a methylation reaction using methyl iodide and a base such as potassium carbonate.

    Attachment of the Trifluoromethylphenoxy Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with 3-(trifluoromethyl)phenol under basic conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve continuous flow chemistry techniques, the use of more efficient catalysts, and the optimization of reaction conditions to minimize by-products and purification steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the pyrazolone ring or the phenyl group, potentially leading to the formation of dihydropyrazolones or cyclohexyl derivatives.

    Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or ammonia in polar aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution reactions could produce a range of functionalized pyrazolones.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound have been investigated for their potential as enzyme inhibitors, particularly targeting enzymes involved in inflammation and cancer.

Medicine

Medicinally, compounds with similar structures have shown promise as anti-inflammatory agents, analgesics, and anticancer drugs. The trifluoromethyl group is known to enhance the bioavailability and metabolic stability of pharmaceutical compounds.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-chloro-1-methyl-2-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-1-methyl-2-phenyl-3H-pyrazol-3-one: Lacks the trifluoromethylphenoxy group, resulting in different chemical properties and biological activities.

    1-methyl-2-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-dihydro-3H-pyrazol-3-one:

    4-chloro-1-methyl-2-phenyl-5-{[4-(trifluoromethyl)phenoxy]methyl}-1,2-dihydro-3H-pyrazol-3-one: The position of the trifluoromethyl group on the phenoxy ring is different, leading to variations in steric and electronic effects.

Uniqueness

The unique combination of functional groups in 4-chloro-1-methyl-2-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-dihydro-3H-pyrazol-3-one confers distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its structure allows for diverse chemical modifications, enabling the exploration of a wide range of derivatives with potentially useful properties.

Properties

IUPAC Name

4-chloro-1-methyl-2-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF3N2O2/c1-23-15(11-26-14-9-5-6-12(10-14)18(20,21)22)16(19)17(25)24(23)13-7-3-2-4-8-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUZJHTVQVWOOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N1C2=CC=CC=C2)Cl)COC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501118382
Record name 4-Chloro-1,2-dihydro-1-methyl-2-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501118382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946387-08-2
Record name 4-Chloro-1,2-dihydro-1-methyl-2-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-3H-pyrazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946387-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1,2-dihydro-1-methyl-2-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501118382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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